![molecular formula C19H18F3N3O2S B2857240 N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide CAS No. 956405-51-9](/img/structure/B2857240.png)
N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is further substituted with a thiophene ring, another type of aromatic heterocycle. The molecule also contains a trifluoromethyl group, which can influence the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and the trifluoromethyl group. These groups can participate in various types of intermolecular interactions, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s used. The presence of the amide group, the aromatic rings, and the trifluoromethyl group could all influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the trifluoromethyl group could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research in synthetic chemistry has explored the synthesis of various heterocyclic compounds, including pyrazoles and benzamides, which are structurally similar or related to N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide. These studies highlight methods to create compounds with potential therapeutic activities, emphasizing the importance of such chemical structures in drug design and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activities and Therapeutic Potential
Various derivatives of pyrazoles and benzamides have been investigated for their biological activities. For example, compounds have been studied for their anti-inflammatory and analgesic properties, indicating the therapeutic potential of related chemical structures in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the development of novel benzamide-based 5-aminopyrazoles has shown remarkable activity against avian influenza virus, suggesting that similar compounds could serve as leads for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Pharmaceutical Research and Development
The structure of this compound implies its potential utility in pharmaceutical research, particularly in the search for new drugs with improved efficacy and specificity. Research into similar compounds has led to the discovery of molecules with potent antiproliferative effects on cancer cells, indicating the potential role of such structures in oncology (Kim, Kim, Lee, Yu, & Hah, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-12(11-27-2)23-18(26)13-5-7-14(8-6-13)25-15(16-4-3-9-28-16)10-17(24-25)19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGAPKZOVQOXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

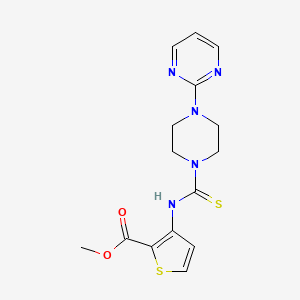
![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)
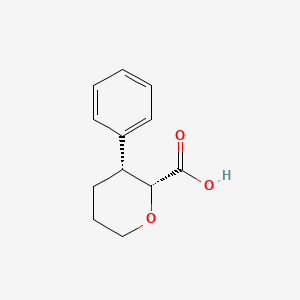
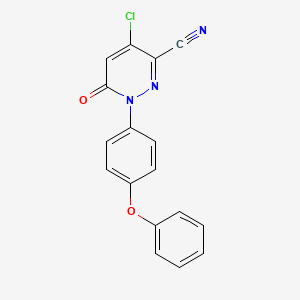


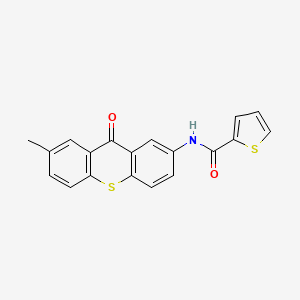
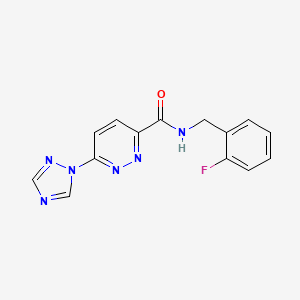
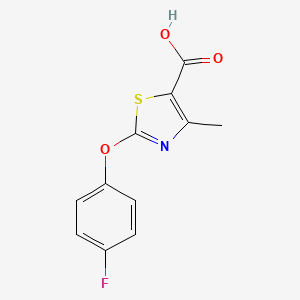
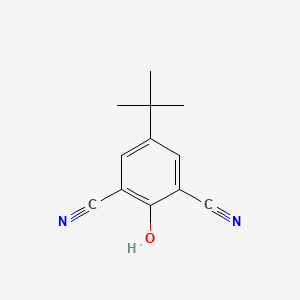

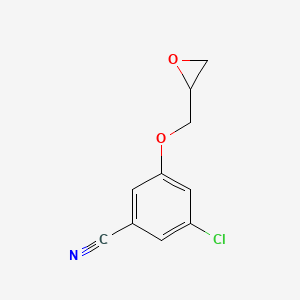
![4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2857176.png)
![methyl 2-[N-(cyanomethyl)-1-(naphthalen-1-yl)formamido]acetate](/img/structure/B2857177.png)